molecular formula C15H10ClNO4 B14258834 1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one CAS No. 208576-56-1

1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one

Cat. No.: B14258834
CAS No.: 208576-56-1
M. Wt: 303.69 g/mol
InChI Key: ZSRRMFZAIKWRKF-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2-hydroxy-3-nitrobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antioxidant properties.

    Medicine: Studied for its potential anticancer and anti-inflammatory activities.

    Industry: Used in the development of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with cellular signaling pathways, and induce apoptosis in cancer cells. The nitro group and the α,β-unsaturated carbonyl system play crucial roles in its biological activity by forming reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-hydroxy-3-nitrophenyl)propan-1-one
  • 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives
  • 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one

Uniqueness

1-(5-Chloro-2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups, along with the α,β-unsaturated carbonyl system, makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

208576-56-1

Molecular Formula

C15H10ClNO4

Molecular Weight

303.69 g/mol

IUPAC Name

1-(5-chloro-2-hydroxy-3-nitrophenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H10ClNO4/c16-11-8-12(15(19)13(9-11)17(20)21)14(18)7-6-10-4-2-1-3-5-10/h1-9,19H

InChI Key

ZSRRMFZAIKWRKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O

Origin of Product

United States

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